

Laurocapram: A Technical Guide to Solubility Characteristics in Pharmaceutical Solvents

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Compound of Interest

Compound Name: Laurocapram

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Abstract

Laurocapram (commercially known as Azone®) is a well-established and highly effective skin penetration enhancer used in topical and transdermal drug formulations. Its efficacy is intrinsically linked to its interaction with the stratum corneum, the outermost layer of the skin. A thorough understanding of its solubility in various pharmaceutical solvents is critical for formulation development, ensuring drug stability, and optimizing the delivery of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the solubility characteristics of **laurocapram**, details the experimental protocols for its determination, and illustrates its mechanism of action as a permeation enhancer.

Introduction to Laurocapram

Laurocapram (1-dodecylazacycloheptan-2-one) is a colorless to slightly yellow, transparent, and viscous liquid.[1][2] It is recognized for its ability to enhance the percutaneous absorption of a wide array of both hydrophilic and lipophilic drugs.[1][3] Chemically stable and compatible with most common excipients, **laurocapram** is a versatile component in the formulation of creams, gels, and patches.[3] Its mechanism of action primarily involves the disruption and fluidization of the highly organized lipid bilayers within the stratum corneum, thereby reducing the diffusional resistance for permeating drugs.

Solubility Characteristics of Laurocapram

The solubility of **laurocapram** is a key parameter in the pre-formulation and formulation stages of drug development. It is a highly lipophilic molecule, which dictates its behavior in various solvent systems. While precise quantitative solubility data is not widely published for all solvent systems, its qualitative solubility is well-documented. For many common organic solvents, **laurocapram** is considered miscible, meaning it can be mixed in all proportions without separation.

Table 1: Summary of **Laurocapram** Solubility in Common Pharmaceutical Solvents

Solvent	Solvent Type	Solubility of Laurocapram	Citation
Water	Aqueous	Insoluble / Very Low Solubility (Predicted: 0.000526 mg/mL)	
Ethanol	Alcohol	Highly Soluble / Miscible	
Propylene Glycol (PG)	Glycol	Soluble / Miscible	
Isopropyl Myristate (IPM)	Ester	Soluble / Miscible	
Oleic Acid	Fatty Acid	Soluble / Miscible	
DMSO	Sulfoxide	Soluble (≥ 100 mg/mL)	
Ether	Ether	Highly Soluble	
Benzene	Aromatic Hydrocarbon	Highly Soluble	
Acetone	Ketone	Highly Soluble	
Chloroform	Halogenated Hydrocarbon	Soluble	

Note: "Miscible" indicates that the components form a homogeneous solution in all proportions. For these solvents, a specific mg/mL value is not applicable.

Experimental Protocol: Thermodynamic Solubility Determination

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the Saturation Shake-Flask Method. This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid material at a specific temperature.

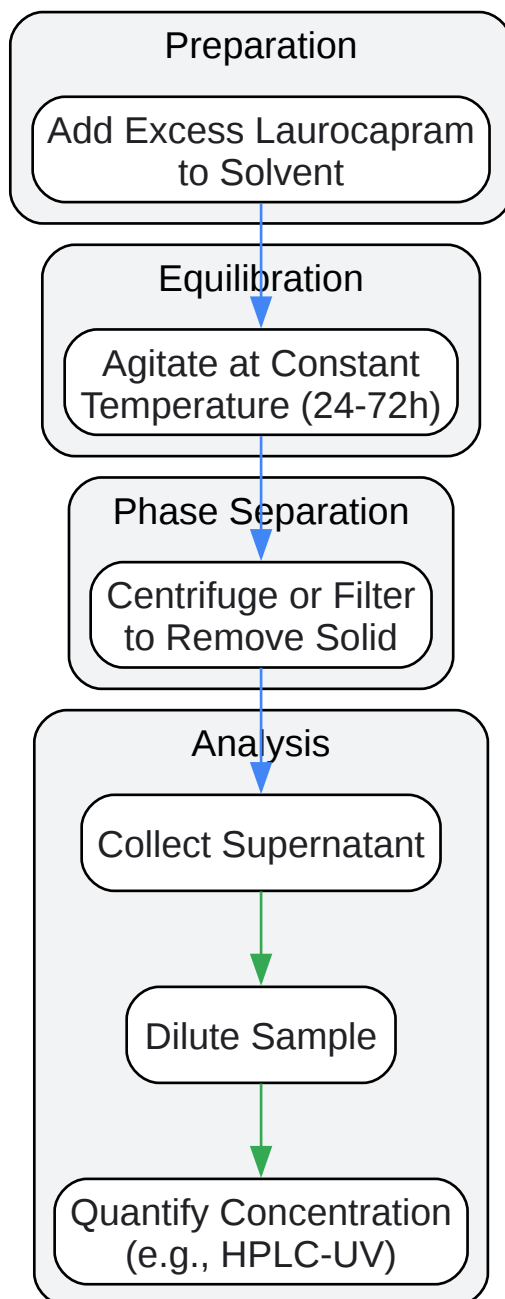
Methodology

- **Preparation:** An excess amount of **laurocapram** is added to a vial containing a known volume of the selected pharmaceutical solvent. Adding excess solid is crucial to ensure that a saturated solution is formed and that equilibrium can be established with the undissolved solid phase.
- **Equilibration:** The sealed vials are agitated, typically using an orbital shaker, in a temperature-controlled environment (e.g., 25°C or 37°C) for a predetermined period (e.g., 24 to 72 hours). This extended agitation ensures that the system reaches thermodynamic equilibrium. The pH of the suspension should be measured at the beginning and end of the experiment to ensure it has not changed significantly.
- **Phase Separation:** After equilibration, the suspension is allowed to stand, and the undissolved **laurocapram** is separated from the saturated solution. This is typically achieved by centrifugation at high speed (e.g., 14,000 rpm) or by filtration using a syringe filter (e.g., 0.45 µm) that does not interact with the compound or solvent.
- **Quantification:** The concentration of **laurocapram** in the clear, saturated supernatant is then determined using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique for this purpose.
 - A calibration curve is first prepared using standard solutions of **laurocapram** of known concentrations.
 - The saturated sample is appropriately diluted to fall within the linear range of the calibration curve.
 - The concentration is then calculated based on the instrument's response.

Visualization of Key Processes

Experimental Workflow for Solubility Determination

The logical steps of the shake-flask method are outlined below, from sample preparation to final analysis.

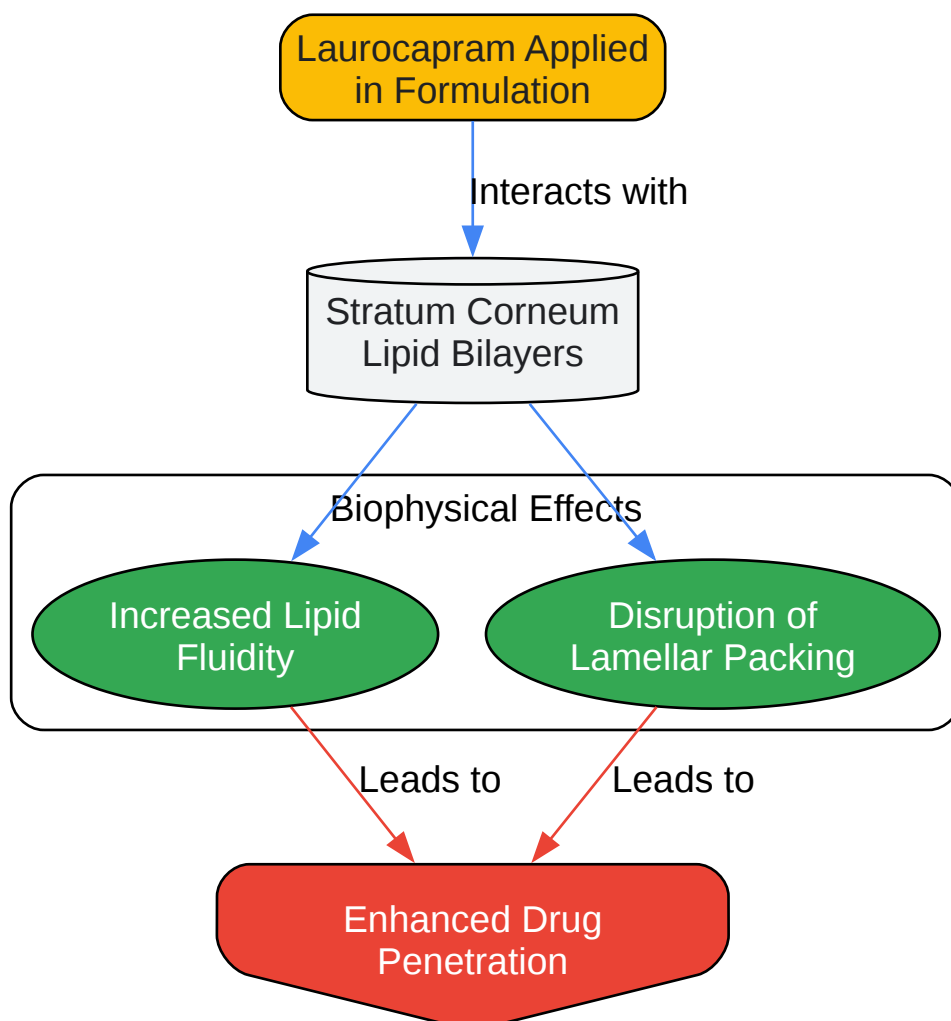


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Workflow for the Shake-Flask Solubility Method.

Mechanism of Action as a Skin Penetration Enhancer

Laurocapram enhances drug delivery across the skin primarily by interacting with and disrupting the organized lipid structure of the stratum corneum. This mechanism does not involve a classical signaling pathway but rather a biophysical alteration of the skin barrier.



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Laurocapram's mechanism as a penetration enhancer.

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